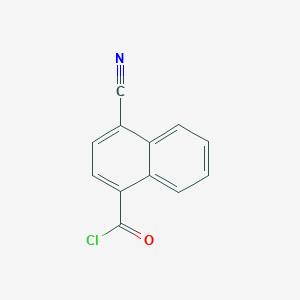
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a secondary alcohol with a phenyl group attached to the carbon bearing the hydroxyl group. This compound is commonly used in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-phenylethyl)-4-methylphenol can be achieved through several methods. One common method involves the reduction of acetophenone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired alcohol .
Industrial Production Methods
In industrial settings, the compound can be produced through the catalytic hydrogenation of acetophenone using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol undergoes various chemical reactions, including:
Reduction: It can be reduced to form 1-phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Acetophenone
Reduction: 1-Phenylethanol
Substitution: Corresponding chlorides or bromides
Scientific Research Applications
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1-phenylethyl)-4-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to different targets .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the methyl group on the alpha carbon.
1-Phenylethanol: Similar structure but lacks the hydroxyl group on the alpha carbon.
α-Phenylethyl acetate: An ester derivative of the compound.
Uniqueness
2-(1-Hydroxy-1-phenylethyl)-4-methylphenol is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(1-hydroxy-1-phenylethyl)-4-methylphenol |
InChI |
InChI=1S/C15H16O2/c1-11-8-9-14(16)13(10-11)15(2,17)12-6-4-3-5-7-12/h3-10,16-17H,1-2H3 |
InChI Key |
XOBWIDIHPPHTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-Bromo-pyridine-3-carbonyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8406856.png)


![Chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B8406878.png)




![4-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8406931.png)





